![molecular formula C16H11FN2OS B5462351 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5462351.png)
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interact with inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity. The presence of the fluorine atom and the phenyl group at specific positions enhances its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring and a fluorinated phenyl group, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Structural Characteristics
The compound can be represented structurally as follows:
Compound Name | Chemical Formula | Structural Features |
---|---|---|
This compound | C17H14FN3OS | Thiazole ring, fluorine substitution at the para position of the benzamide |
This compound primarily acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1). This receptor is implicated in various neurological disorders, and its inhibition may lead to reduced excitatory neurotransmission. This mechanism suggests potential antipsychotic-like effects , which have been observed in several animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies in rats have shown that it possesses a good pharmacokinetic profile, suggesting that it could be a viable candidate for further development in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to standard antimicrobial agents. The presence of the thiazole moiety is crucial for its activity, as it enhances interaction with bacterial targets .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their cytotoxic effects against different cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticonvulsant Activity : A related thiazole derivative displayed strong anticonvulsant properties in animal models, suggesting that modifications on the thiazole ring can enhance neuroprotective effects .
- Antimicrobial Efficacy : In a comparative study, derivatives of thiazole were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results against resistant bacterial strains .
- Cytotoxicity Studies : A recent investigation into thiazole-containing compounds revealed that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines like A431 and Jurkat cells. The structure–activity relationship (SAR) indicated that para-substituted groups significantly influence activity .
Summary of Findings
Biological Activity | Mechanism | Efficacy |
---|---|---|
Antimicrobial | Interaction with bacterial enzymes | Comparable to standard antibiotics |
Anticancer | Cytotoxicity via apoptosis induction | IC50 values < 20 µg/mL |
Anticonvulsant | Modulation of neurotransmitter release | Significant protection in models |
Properties
IUPAC Name |
4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBGGYRZVZEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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